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Compound of Interest

Compound Name: Mc-Pro-PAB-MMAE

Cat. No.: B15608650

Auristatins are a class of highly potent synthetic analogs of the natural marine product
dolastatin 10.[1] Originally isolated from the sea hare Dolabella auricularia, dolastatin 10
exhibited powerful antimitotic activity by inhibiting tubulin polymerization.[2][3] HowevVer, its
significant cytotoxicity and narrow therapeutic window made it unsuitable for systemic
administration as a standalone chemotherapeutic agent.[2][4]

The advent of antibody-drug conjugates (ADCs) provided an ideal platform to harness the
cytotoxic potential of auristatins.[2] By attaching these potent payloads to monoclonal
antibodies (mAbs) that target tumor-specific antigens, their cell-killing power can be delivered
with high precision to cancer cells, thereby minimizing systemic toxicity and widening the
therapeutic window.[1][2] An auristatin-based ADC is comprised of three core components: a
specific mADb, a potent auristatin payload, and a chemical linker that connects them.[1] This
targeted delivery strategy has led to significant clinical success, with several approved
auristatin-based ADCs, such as Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab
vedotin), and many more in clinical development.[2][5]

Mechanism of Action: From Cell Surface to
Apoptosis

The primary mechanism of action for auristatins is the disruption of the microtubule network
within cancer cells, which leads to cell cycle arrest and subsequent apoptosis (programmed cell
death).[1][2] The process for an ADC is a multi-step signaling cascade.
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Signaling Pathway:

e Binding: The ADC circulates in the bloodstream until the mAb component recognizes and
binds to a specific target antigen on the surface of a cancer cell.[1]

« Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically
through a process called receptor-mediated endocytosis.[1][6][7]

» Trafficking: The complex is then trafficked within the cell to endosomes and subsequently to
lysosomes.[1][6][7]

o Payload Release: Inside the acidic environment of the lysosome, which contains various
proteases, the linker is cleaved (or the antibody itself is degraded, depending on the linker
type), releasing the active auristatin payload into the cytoplasm.[1][7][8]

e Microtubule Disruption: The released auristatin binds to tubulin, the fundamental protein
subunit of microtubules, and inhibits its polymerization.[1][9] This disruption of microtubule
dynamics prevents the formation of a functional mitotic spindle, which is essential for cell
division.[2][9]

e Cell Cycle Arrest & Apoptosis: The cell is arrested in the G2/M phase of the cell cycle, which
ultimately triggers the apoptotic cascade, leading to cell death.[9][10]

Furthermore, auristatin-based ADCs can induce immunogenic cell death (ICD), a form of
apoptosis that stimulates an anti-tumor immune response, adding another layer to their
therapeutic effect.[1][2][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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